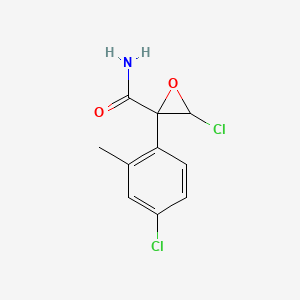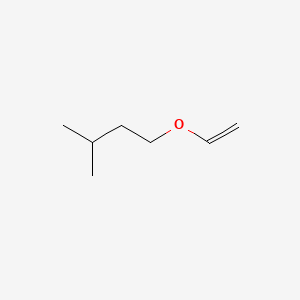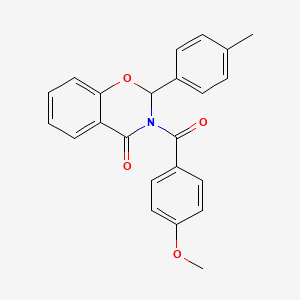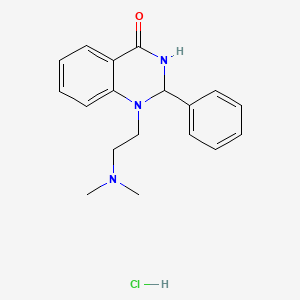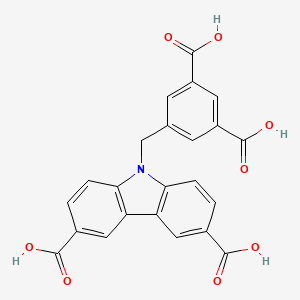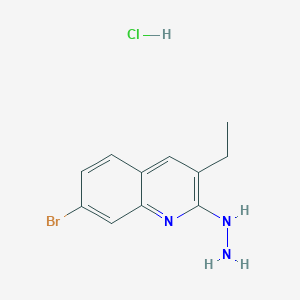
Phenol, 4-chloro-2-methyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 4-chloro-2-methyl-, acetate is an organic compound with the molecular formula C9H9ClO2. It is a derivative of phenol, where the hydrogen atom in the hydroxyl group is replaced by an acetate group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phenol, 4-chloro-2-methyl-, acetate can be synthesized through several methods. One common method involves the acetylation of 4-chloro-2-methylphenol using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The acetylation reaction is carried out in a controlled environment to ensure high yield and purity. The product is then subjected to various purification steps, including distillation and crystallization, to obtain the final compound.
Analyse Des Réactions Chimiques
Types of Reactions
Phenol, 4-chloro-2-methyl-, acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its phenolic form.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used to substitute the acetate group.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of 4-chloro-2-methylphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Applications De Recherche Scientifique
Phenol, 4-chloro-2-methyl-, acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of plastics, adhesives, and coatings due to its ability to improve thermal stability and flame resistance.
Mécanisme D'action
The mechanism of action of Phenol, 4-chloro-2-methyl-, acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to its antimicrobial effects.
Comparaison Avec Des Composés Similaires
Phenol, 4-chloro-2-methyl-, acetate can be compared with other similar compounds, such as:
4-Chloro-2-methylphenol: The parent compound without the acetate group.
4-Chloro-3-methylphenol: A positional isomer with the chlorine and methyl groups in different positions.
4-Chloro-2-methylbenzoic acid: A compound with a carboxylic acid group instead of an acetate group.
Uniqueness
This compound is unique due to its specific functional groups, which impart distinct chemical and biological properties. Its acetate group makes it more reactive in certain chemical reactions compared to its parent compound, 4-chloro-2-methylphenol.
Propriétés
Numéro CAS |
6341-99-7 |
|---|---|
Formule moléculaire |
C9H9ClO2 |
Poids moléculaire |
184.62 g/mol |
Nom IUPAC |
(4-chloro-2-methylphenyl) acetate |
InChI |
InChI=1S/C9H9ClO2/c1-6-5-8(10)3-4-9(6)12-7(2)11/h3-5H,1-2H3 |
Clé InChI |
LDHGGZYSEHRTGK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)Cl)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


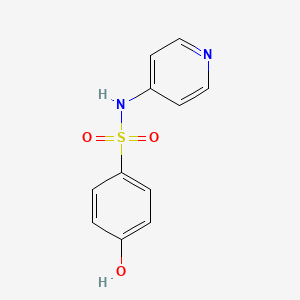

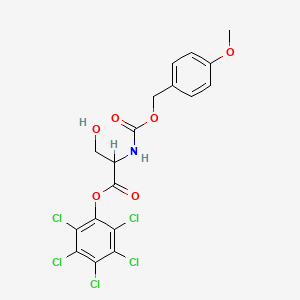
![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)
![2-(4-Aminophenyl)imidazo[2,1-b][1,3]benzothiazol-7-ol](/img/structure/B13747876.png)
![1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride](/img/structure/B13747888.png)

![2,5,8,11-Tetraazatridecanamide, 13-amino-N-[2-[[2-[[2-[(2-aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]-](/img/structure/B13747907.png)
